1-(4-Bromothiophen-2-yl)ethan-1-amine

Asymmetric synthesis Chiral building block Medicinal chemistry

1-(4-Bromothiophen-2-yl)ethan-1-amine (racemic mixture; CAS 870849-81-3) is a brominated thiophene derivative bearing a primary amine group on an alpha-methyl-substituted carbon adjacent to the thiophene ring. The compound exists as a racemic mixture of two enantiomeric forms—(R)-1-(4-bromothiophen-2-yl)ethan-1-amine (CAS 1212816-88-0) and (S)-1-(4-bromothiophen-2-yl)ethan-1-amine (CAS 1213382-91-2)—and is also commercially available as the hydrochloride salt (CAS 2244906-14-5) for improved handling stability.

Molecular Formula C6H8BrNS
Molecular Weight 206.11 g/mol
Cat. No. B13617795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromothiophen-2-yl)ethan-1-amine
Molecular FormulaC6H8BrNS
Molecular Weight206.11 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CS1)Br)N
InChIInChI=1S/C6H8BrNS/c1-4(8)6-2-5(7)3-9-6/h2-4H,8H2,1H3
InChIKeyAXVSYXUKBUXMHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromothiophen-2-yl)ethan-1-amine: Chemical Profile and Procurement Baseline for Research Use


1-(4-Bromothiophen-2-yl)ethan-1-amine (racemic mixture; CAS 870849-81-3) is a brominated thiophene derivative bearing a primary amine group on an alpha-methyl-substituted carbon adjacent to the thiophene ring . The compound exists as a racemic mixture of two enantiomeric forms—(R)-1-(4-bromothiophen-2-yl)ethan-1-amine (CAS 1212816-88-0) and (S)-1-(4-bromothiophen-2-yl)ethan-1-amine (CAS 1213382-91-2)—and is also commercially available as the hydrochloride salt (CAS 2244906-14-5) for improved handling stability . This heterocyclic amine scaffold provides dual synthetic utility: the 4-bromo substituent enables transition metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the primary amine serves as a nucleophilic handle for amide bond formation, reductive amination, and chiral derivatization [1].

Why 1-(4-Bromothiophen-2-yl)ethan-1-amine Cannot Be Simply Replaced by In-Class Analogs


The substitution of 1-(4-bromothiophen-2-yl)ethan-1-amine with structurally related analogs such as 2-(4-bromothiophen-2-yl)ethanamine (CAS 28783-37-1) or 4-bromothiophene-2-carboxaldehyde (CAS 18791-75-8) fundamentally alters downstream synthetic outcomes due to three critical structural distinctions: (1) the alpha-methyl substitution on the ethanamine sidechain introduces a stereocenter that is absent in the linear 2-(4-bromothiophen-2-yl)ethanamine homolog ; (2) the primary amine functionality (versus the aldehyde group of 4-bromothiophene-2-carboxaldehyde) dictates entirely different reaction manifolds and protecting group strategies [1]; and (3) the availability of the compound in enantiopure (R)- and (S)- forms enables asymmetric synthesis applications that racemic or achiral analogs cannot support . Direct head-to-head comparative bioactivity or DMPK data between 1-(4-bromothiophen-2-yl)ethan-1-amine and its closest analogs is currently absent from the peer-reviewed literature and public patent corpus. Consequently, procurement decisions must rely on structural differentiation and documented synthetic utility rather than claims of superior biological performance.

Quantitative Differentiation Evidence for 1-(4-Bromothiophen-2-yl)ethan-1-amine: Comparator-Based Selection Criteria


Stereochemical Differentiation: Enantiopure Forms Enable Asymmetric Synthesis Not Possible with Achiral Analogs

1-(4-Bromothiophen-2-yl)ethan-1-amine is available in three distinct stereochemical forms—racemic mixture (CAS 870849-81-3), (R)-enantiomer (CAS 1212816-88-0), and (S)-enantiomer (CAS 1213382-91-2)—each with independent CAS registry numbers and commercial availability . In contrast, the structurally analogous 2-(4-bromothiophen-2-yl)ethanamine (CAS 28783-37-1) lacks the alpha-methyl stereocenter and is available exclusively as an achiral molecule . This stereochemical distinction directly enables the use of enantiopure 1-(4-bromothiophen-2-yl)ethan-1-amine in asymmetric synthesis workflows where stereochemical integrity must be established prior to further derivatization .

Asymmetric synthesis Chiral building block Medicinal chemistry

Functional Group Differentiation: Primary Amine Versus Aldehyde Directs Divergent Synthetic Utility

1-(4-Bromothiophen-2-yl)ethan-1-amine contains a primary amine functional group (pKa ~10-11 for conjugate acid) that serves as a nucleophilic handle for amide bond formation, sulfonamide synthesis, and reductive amination . In contrast, 4-bromothiophene-2-carboxaldehyde (CAS 18791-75-8), a common precursor for synthesizing this amine class, contains an electrophilic aldehyde group that undergoes fundamentally different reactions including Wittig olefination, Grignard addition, and reductive amination with external amines [1]. The amine functionality of the target compound eliminates the need for in situ functional group interconversion in applications requiring an amine-bearing thiophene scaffold.

Synthetic methodology Cross-coupling Amide synthesis

Salt Form Selection: Hydrochloride Salt Enhances Handling and Storage Stability Relative to Free Base

1-(4-Bromothiophen-2-yl)ethan-1-amine is commercially available as both the free base (CAS 870849-81-3) and the hydrochloride salt (CAS 2244906-14-5) . The hydrochloride salt offers documented advantages in long-term storage stability and handling: the free base is recommended for storage at 2-8°C under inert atmosphere and is light-sensitive, whereas the hydrochloride salt exhibits improved solid-state stability under standard laboratory storage conditions . Both the (R)- and (S)-enantiomers are also available in hydrochloride salt forms (CAS 2343963-75-5 for (R)-HCl; CAS 2682097-56-7 for (S)-HCl) .

Compound stability Storage conditions Salt selection

Cross-Coupling Reactivity: 4-Bromo Position on Thiophene Scaffold Enables Palladium-Catalyzed Derivatization

The 4-bromo substituent on the thiophene ring of 1-(4-bromothiophen-2-yl)ethan-1-amine is positioned for participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings . Studies on polysubstituted bromothiophenes have demonstrated effective amination under mild conditions using Cs2CO3 as base, with electron-donating anilines giving good results . This reactivity pattern distinguishes the compound from non-halogenated thiophene analogs and from 4-bromothiophene-2-carboxaldehyde, where the aldehyde group requires orthogonal protection during cross-coupling sequences .

Suzuki-Miyaura coupling Buchwald-Hartwig amination Cross-coupling

Optimal Application Scenarios for 1-(4-Bromothiophen-2-yl)ethan-1-amine Based on Differentiated Structural Features


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Research programs requiring the introduction of a defined stereocenter into thiophene-containing drug candidates should select enantiopure (R)- or (S)-1-(4-bromothiophen-2-yl)ethan-1-amine rather than the racemic mixture or achiral 2-(4-bromothiophen-2-yl)ethanamine. The availability of both enantiomers (CAS 1212816-88-0 and 1213382-91-2) enables stereochemical SAR studies where the absolute configuration at the alpha-methyl position may influence target binding . This scenario applies directly to medicinal chemistry campaigns targeting neurological disorders and chiral receptor modulation, where stereochemical purity is essential for accurate biological evaluation .

Diversification via Palladium-Catalyzed Cross-Coupling

Synthetic chemistry programs requiring modular construction of thiophene-containing libraries should prioritize 1-(4-bromothiophen-2-yl)ethan-1-amine over non-halogenated thiophene analogs. The 4-bromo substituent serves as a functional handle for Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids and for Buchwald-Hartwig amination with diverse amine partners . This reactivity enables the systematic exploration of substitution patterns at the 4-position of the thiophene ring while preserving the alpha-methylamine sidechain for subsequent derivatization .

Amide and Sulfonamide Library Synthesis

Medicinal chemistry groups building focused libraries of thiophene-containing amides or sulfonamides should select 1-(4-bromothiophen-2-yl)ethan-1-amine over 4-bromothiophene-2-carboxaldehyde. The primary amine functionality enables direct acylation with carboxylic acids or sulfonyl chlorides without requiring preliminary reductive amination steps. This synthetic efficiency eliminates one to two synthetic steps compared to aldehyde-based routes that require imine formation and reduction prior to accessing amine-derived products .

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